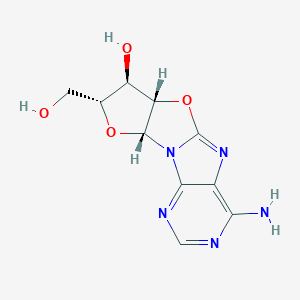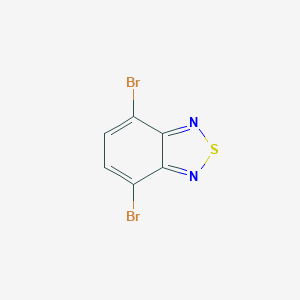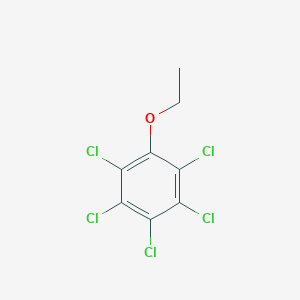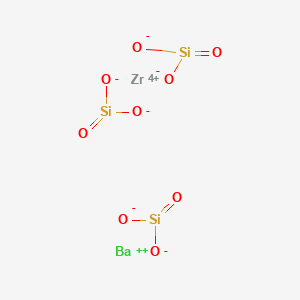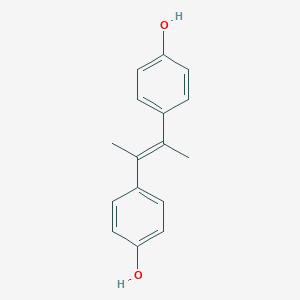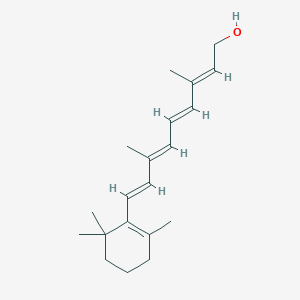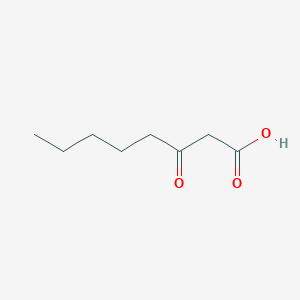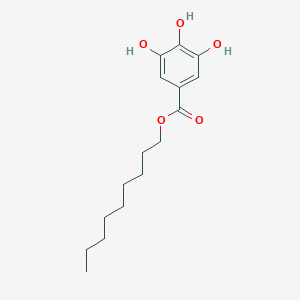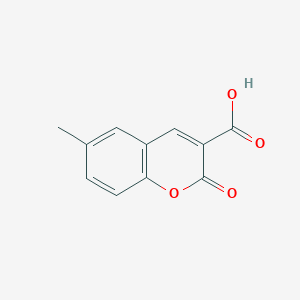
6-methyl-2-oxo-2H-chromene-3-carboxylic acid
Übersicht
Beschreibung
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by a chromene ring system with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Coumarins, including this compound, are widely studied for their potential therapeutic applications due to their anti-inflammatory, anticoagulant, and antimicrobial properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methyl-2-oxo-2H-chromen-3-carbonsäure beinhaltet typischerweise die Kondensation von Salicylaldehyd-Derivaten mit β-Ketoestern unter sauren oder basischen Bedingungen. Ein gängiges Verfahren ist die Pechmann-Kondensation, bei der ein Katalysator wie Schwefelsäure oder Aluminiumchlorid die Reaktion erleichtert. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um das gewünschte Cumarin-Derivat zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 6-Methyl-2-oxo-2H-chromen-3-carbonsäure kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsausbeute und -effizienz zu verbessern. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, wird ebenfalls untersucht, um die Umweltbelastung des Syntheseprozesses zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Methyl-2-oxo-2H-chromen-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in Hydroxylgruppen umwandeln und Dihydroderivate liefern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Haupterzeugnisse
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Cumarine, reduzierte Dihydrocumarine und verschiedene substituierte Cumarin-Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-oxo-2H-chromen-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 6-Methyl-2-oxo-2H-chromen-3-carbonsäure beinhaltet die Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antimikrobielle Aktivität: Die Verbindung stört mikrobielle Zellmembranen und hemmt essentielle Enzyme, was zum Zelltod führt.
Entzündungshemmende Aktivität: Sie hemmt die Produktion von proinflammatorischen Zytokinen und moduliert Signalwege, die an Entzündungen beteiligt sind.
Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und verstärkt die Aktivität endogener antioxidativer Enzyme.
Wirkmechanismus
The mechanism of action of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cumarin: Die Stammverbindung der Cumarin-Familie, bekannt für ihre gerinnungshemmende Wirkung.
7-Hydroxycumarin: Ein hydroxyliertes Derivat mit verstärkter antioxidativer Aktivität.
4-Methylcumarin: Ein methyliertes Derivat mit ähnlichen biologischen Aktivitäten.
Einzigartigkeit
6-Methyl-2-oxo-2H-chromen-3-carbonsäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas, das ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
IUPAC Name |
6-methyl-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJICLQQBBFWGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145066 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-13-4 | |
| Record name | 3-Carboxy-6-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


